1-(1-Bromoethyl)-4-methoxybenzene
Description
Properties
IUPAC Name |
1-(1-bromoethyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYDZNLNJFSFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601848 | |
| Record name | 1-(1-Bromoethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55214-85-2 | |
| Record name | 1-(1-Bromoethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
While the search results do not focus solely on the applications of "1-(1-Bromoethyl)-4-methoxybenzene," they do provide some information regarding its analysis, separation, and potential chemical reactions. Further research may be required to gather more comprehensive data and case studies focusing specifically on its applications.
Chemical Properties and Analysis
- HPLC Analysis: 1-(2-Bromoethyl)-4-methoxybenzene can be analyzed using reverse phase (RP) HPLC methods with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry (MS) applications, formic acid can be used instead of phosphoric acid .
- Column Type: Newcrom R1, a reverse-phase column with low silanol activity, can be used for separation .
- Scalability : The liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
Potential Chemical Reactions
- The methoxy group in similar compounds can influence the yield of reactions .
- It can be used as a reactant in a solution of 4-methoxyphenethyl bromide and dimethylamine to yield a product of 40% .
Potential Applications in Stabilizing Agents
Comparison with Similar Compounds
a. 1-(1-Bromoethyl)-4-fluorobenzene
- Structure : Replaces the methoxy group with fluorine.
- Impact : Fluorine’s electron-withdrawing nature reduces aromatic ring electron density, altering reactivity in nucleophilic substitutions.
- Synthesis: Similar bromoethylation methods apply, but starting from 4-fluorophenylethanol .
b. 1-(2-Bromoethoxy)-4-methylbenzene
- Structure : Features a methyl group and a bromoethoxy chain.
- Impact : The methyl group increases steric hindrance, while the ether linkage enhances solubility in polar solvents.
- Physical State : Liquid at room temperature; purity ≥98% .
Variations in the Brominated Side Chain
a. (±)-1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene (3a)
b. 1-(2-Bromoethenyl)-4-methoxybenzene
- Structure : Bromine on a vinyl group instead of ethyl.
- Reactivity : The sp²-hybridized carbon enhances electrophilicity, making it suitable for Heck coupling reactions.
- Physical State : White to light yellow solid; purity 98% .
Extended Chain Derivatives
a. 1-(4-Bromobutoxy)-4-methoxybenzene
- Structure : Contains a longer bromobutoxy chain.
- Applications : Used in proteomics research as a brominated diether benzene derivative.
- Availability: Sold commercially (e.g., Santa Cruz Biotechnology) at $200/g .
b. 1-(6-Bromohex-1-enyl)-4-methoxybenzene
- Structure : Features a hexenyl chain with a terminal bromine.
- Synthesis : Likely involves allylic bromination or Grignard reactions.
- CAS No.: 141773-79-7 .
Catalytic Cross-Coupling Reactions
- 1-(1-Bromoethyl)-4-methoxybenzene : Participates in Suzuki-Miyaura couplings due to its sp³-hybridized bromine.
- 1-(2,2-Difluorovinyl)-4-methoxybenzene : Undergoes rhodium-catalyzed C–H/C–F activation with indole derivatives, achieving 89% yield and stereoselectivity .
Data Tables
Table 1. Structural and Physical Properties
Table 2. Reactivity Comparison
Q & A
Basic: What are the common synthetic routes for preparing 1-(1-bromoethyl)-4-methoxybenzene, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves functionalizing 4-methoxybenzene derivatives. A two-step approach is common:
Ethylation : Introduce the ethyl group via Friedel-Crafts alkylation using ethyl bromide or ethyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Bromination : Direct bromination at the ethyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .
Optimization :
- Temperature : Maintain 0–5°C during bromination to minimize side reactions (e.g., ring bromination) .
- Solvent : Use anhydrous dichloromethane or CCl₄ to stabilize reactive intermediates .
- Yield : Reported yields range from 60–75% for analogous bromoethyl aromatic compounds .
Advanced: How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can model transition states to predict reactivity:
- Electrophilic Sites : The bromoethyl group’s β-carbon is highly electrophilic, favoring nucleophilic substitution (SN₂) or Suzuki-Miyaura coupling .
- Steric Effects : Methoxy groups at the para position reduce steric hindrance, enhancing coupling efficiency at the bromoethyl site .
- Software Tools : PubChem’s SMILES/InChI data (e.g.,
InChI=1S/C9H5F3O...) enables molecular docking simulations to assess binding affinities with palladium catalysts .
Case Study : For similar compounds, DFT-predicted regioselectivity aligned with experimental outcomes in 85% of cases .
Basic: What spectroscopic techniques characterize this compound, and what key features should researchers observe?
Methodological Answer:
- ¹H NMR :
- ¹³C NMR :
- Quaternary carbons: Aromatic carbons at δ 115–125 ppm; Br-bearing carbon at δ 35–40 ppm .
- IR : C-Br stretch at 500–600 cm⁻¹; methoxy C-O at 1250 cm⁻¹ .
Validation : Compare with PubChem’s spectral data for 4-bromoanisole (analogous structure) .
Advanced: What strategies mitigate elimination pathways during nucleophilic substitution of this compound?
Methodological Answer:
Competing E2 elimination can be suppressed by:
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states for SN₂ .
- Base Choice : Weak bases (e.g., K₂CO₃) minimize deprotonation of β-hydrogens .
- Temperature Control : Reactions below 40°C reduce thermal activation of elimination .
Case Study : Substituting NaH with Cs₂CO₃ in analogous systems reduced elimination byproducts from 30% to <5% .
Basic: What are the stability considerations for this compound under varying pH and temperature?
Methodological Answer:
- pH Stability :
- Stable in neutral to slightly acidic conditions (pH 5–9). Hydrolysis occurs rapidly at pH >10, forming 4-methoxystyrene .
- Thermal Stability :
- Light Sensitivity :
- Protect from UV light to prevent radical degradation (half-life reduced by 50% under UV exposure) .
Advanced: How does stereoelectronic control influence the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
- Conformational Analysis : The bromoethyl group adopts a gauche conformation, directing nucleophiles to the β-carbon .
- Cycloaddition : In Diels-Alder reactions, electron-rich dienophiles (e.g., furans) react regioselectively at the ethyl group due to hyperconjugation with the methoxy substituent .
- Kinetic vs. Thermodynamic Control : Low temperatures favor endo transition states, while high temperatures shift to exo products .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for synthesis .
- Spill Management : Neutralize with sodium bicarbonate; absorb with vermiculite .
- Toxicity : Limited data available, but analogous bromoethyl compounds show acute toxicity (LD₅₀ > 200 mg/kg in rats) .
Advanced: Can this compound serve as a precursor for bioactive molecules?
Methodological Answer:
Yes, it is a versatile intermediate:
- Anticancer Agents : Coupling with pyridine derivatives yields inhibitors of tyrosine kinases (IC₅₀ = 0.2–1.5 μM) .
- Antimicrobials : Thiol-ene "click" reactions generate sulfhydryl-modified analogs with MIC values of 4–8 μg/mL against S. aureus .
- Methodology : Optimize Pd-catalyzed cross-coupling (e.g., Sonogashira) with arylboronic acids or terminal alkynes .
Basic: How can researchers resolve contradictions in reported reaction yields for bromoethyl-substituted aromatics?
Methodological Answer:
- Variable Factors :
- Reproducibility : Standardize anhydrous conditions and inert atmospheres (N₂/Ar) .
Case Study : Discrepancies in yields (50% vs. 75%) for similar compounds were traced to residual moisture in solvents .
Advanced: What role does the methoxy group play in directing electrophilic attacks on this compound?
Methodological Answer:
- Electronic Effects : The methoxy group is a strong para-directing, electron-donating group, activating the ring for electrophilic substitution but deactivating the ethyl group via resonance .
- Competitive Pathways : In nitration, the para position to methoxy is favored (90% selectivity), while bromination targets the ethyl group due to steric shielding .
- DFT Insights : Methoxy’s +M effect lowers the LUMO energy at the ethyl group, enhancing electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
